molecular formula C11H13ClN4O2S B14254033 N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide CAS No. 404033-38-1

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide

Katalognummer: B14254033
CAS-Nummer: 404033-38-1
Molekulargewicht: 300.77 g/mol
InChI-Schlüssel: KSJMCEYKSCIKDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide is a complex organic compound with a unique structure that includes a chlorophenyl group, two methylamino groups, a nitro group, and a thioamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalysts.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioamide group may also play a role in its activity by forming covalent bonds with target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)methylcyclopentanamine
  • N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide

Uniqueness

N-(4-Chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

404033-38-1

Molekularformel

C11H13ClN4O2S

Molekulargewicht

300.77 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3,3-bis(methylamino)-2-nitroprop-2-enethioamide

InChI

InChI=1S/C11H13ClN4O2S/c1-13-10(14-2)9(16(17)18)11(19)15-8-5-3-7(12)4-6-8/h3-6,13-14H,1-2H3,(H,15,19)

InChI-Schlüssel

KSJMCEYKSCIKDX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=C(C(=S)NC1=CC=C(C=C1)Cl)[N+](=O)[O-])NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.